molecular formula C12H9BrN2O4 B4732686 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide

Cat. No. B4732686
M. Wt: 325.11 g/mol
InChI Key: MHGCCXPBMGDWEL-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide, commonly known as AF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AF-1 belongs to the class of compounds known as furamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of AF-1 is not fully understood, but it is thought to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. AF-1 has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. The exact molecular targets of AF-1 are still under investigation, but it is believed to interact with multiple proteins and enzymes within cells.
Biochemical and Physiological Effects
AF-1 has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of viral replication. AF-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer therapy. Additionally, AF-1 has been found to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

AF-1 has several advantages for lab experiments, including its high purity and yield, its ability to inhibit cancer cell growth, and its anti-inflammatory and anti-viral properties. However, there are also some limitations to using AF-1 in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on AF-1, including its potential as a cancer therapy, its anti-inflammatory and anti-viral effects, and its molecular targets and mechanisms of action. Additionally, further studies are needed to optimize the synthesis method of AF-1 and to investigate its pharmacokinetics and toxicity in vivo. Finally, AF-1 may have potential applications in other areas of research, such as neurodegenerative diseases and metabolic disorders, which should be explored in future studies.
In conclusion, AF-1 is a promising compound with potential therapeutic applications in cancer therapy, anti-inflammatory and anti-viral treatments, and other areas of research. Further studies are needed to fully understand its mechanisms of action and to optimize its synthesis and handling for scientific research.

Scientific Research Applications

AF-1 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, AF-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. AF-1 has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, AF-1 has been shown to have anti-viral activity against a range of viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV).

properties

IUPAC Name

N-[(Z)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4/c13-10-4-3-9(19-10)12(17)15-8(11(14)16)6-7-2-1-5-18-7/h1-6H,(H2,14,16)(H,15,17)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGCCXPBMGDWEL-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)N)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C(=O)N)\NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide
Reactant of Route 3
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide
Reactant of Route 4
Reactant of Route 4
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide
Reactant of Route 5
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.